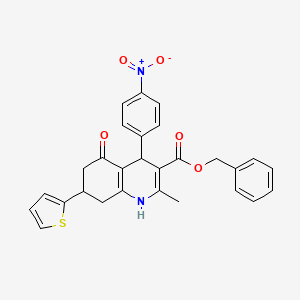![molecular formula C29H24BrN3S B11093008 N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11093008.png)
N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide: is a mouthful of a compound! Let’s break it down:
Azulene: The core structure of this compound belongs to the azulene family. Azulenes are bicyclic aromatic hydrocarbons with a characteristic blue color due to their electronic transitions.
Functional Groups:
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of an appropriate amine (e.g., 4-bromoaniline) with a suitable aldehyde or ketone (e.g., 1,4-diphenyl-2-butanone) under specific conditions.
Method 2: Another approach is the cyclization of a precursor containing the azulene core and subsequent functionalization.
Industrial Production:: Industrial-scale production methods are scarce due to the compound’s complexity and limited applications. Laboratory synthesis remains the primary route.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: Various substituted derivatives, including brominated and reduced forms.
Scientific Research Applications
Chemistry: Studying azulene-based compounds for novel materials, sensors, and catalysts.
Biology: Investigating potential bioactivity, especially related to the thioamide group.
Medicine: Exploring antimicrobial or anticancer properties.
Industry: Limited industrial applications; mostly research-driven.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of azulene, phenyl groups, and the thioamide moiety sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C29H24BrN3S |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C29H24BrN3S/c30-22-14-16-23(17-15-22)31-28(34)27-26(21-11-5-2-6-12-21)24-13-7-8-18-32-25(19-33(27)29(24)32)20-9-3-1-4-10-20/h1-6,9-12,14-17,19H,7-8,13,18H2,(H,31,34) |
InChI Key |
PXAJZAQIJTVCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


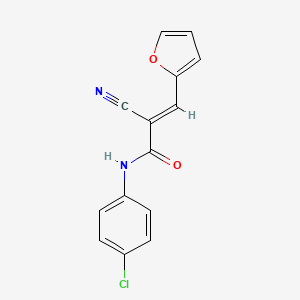
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11092927.png)
![ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(2-chlorophenyl)hydrazinylidene]ethanoate](/img/structure/B11092929.png)
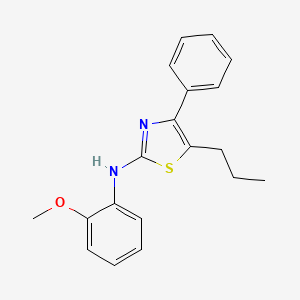
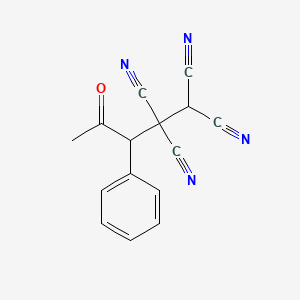
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B11092947.png)
amino}-4-oxobutanoic acid](/img/structure/B11092950.png)
![1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one](/img/structure/B11092960.png)
![5-[(4Z)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11092975.png)
![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate](/img/structure/B11092997.png)
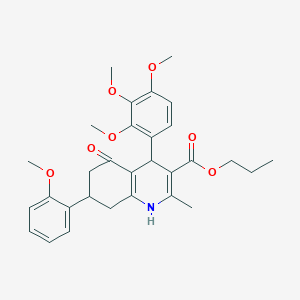
![2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)
![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)
